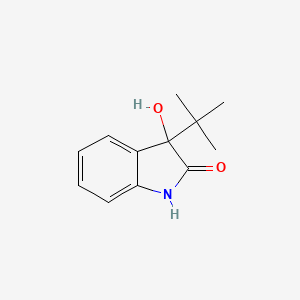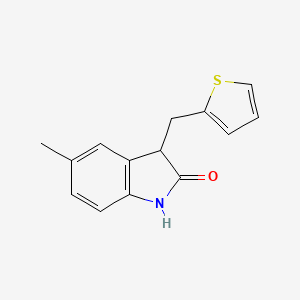
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as Isatin, is a heterocyclic organic compound. It is a white to yellowish crystalline powder with a molecular formula of C9H9NO2. Isatin has been extensively studied due to its diverse biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood; however, it has been reported to act through various pathways, including the inhibition of enzymes, the modulation of receptors, and the induction of oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including monoamine oxidase, acetylcholinesterase, and aldose reductase. This compound has also been reported to modulate the activity of various receptors, including the NMDA receptor, the adenosine receptor, and the GABA receptor. Additionally, this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the regulation of oxidative stress. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been reported to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to regulate oxidative stress by increasing the production of antioxidant enzymes and reducing the levels of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Moreover, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have shown promising therapeutic potential in various diseases; therefore, future research should focus on the development of this compound-based drugs for clinical applications. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its derivatives and to identify new targets for therapeutic intervention. Additionally, future research should focus on the development of new methods for the synthesis of this compound and its derivatives, which can improve their pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized by various methods, including the Gattermann-Koch reaction, the Sandmeyer reaction, and the Skraup synthesis. The most commonly used method for the synthesis of this compound is the Gattermann-Koch reaction, which involves the reaction of aniline with carbon monoxide and hydrochloric acid in the presence of copper powder.
Applications De Recherche Scientifique
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound derivatives have been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound derivatives have also been investigated for their neuroprotective effects in various neurodegenerative disorders.
Propriétés
IUPAC Name |
3-tert-butyl-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(2,3)12(15)8-6-4-5-7-9(8)13-10(12)14/h4-7,15H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLLSFRVQVLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![1-[(3,4-difluorophenyl)sulfonyl]azepane](/img/structure/B6017959.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6017967.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)
![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)

![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)